molecular formula C4H7NO4 B1219264 Hydroxyethyloxamic acid CAS No. 5270-73-5

Hydroxyethyloxamic acid

Cat. No. B1219264
CAS RN: 5270-73-5
M. Wt: 133.1 g/mol
InChI Key: IYENBEYPOIXIHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxyethyloxamic acid and related compounds involves several chemical reactions. A novel approach to the synthesis of N-hydroxyamino acids, which may include hydroxyethyloxamic acid, utilizes dioxiranes for high-yielding selective N-hydroxylation under mild conditions (Detomaso & Curci, 2001). Enantioselective methods have also been developed, such as the synthesis of (+)-polyoxamic acid through phase-transfer catalytic conjugate addition and asymmetric dihydroxylation, showcasing the versatility of synthetic strategies for such compounds (Yeon-Ju Lee et al., 2011).

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), including hydroxyethyloxamic acid, are phytochemicals with significant biological properties, particularly noted for their antioxidant activities. Studies have focused on their structure-activity relationships (SARs) to develop potent antioxidant molecules. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function. These modifications can include alterations in the hydroxy groups' number and position and the incorporation of various moieties. The optimization of these structures is crucial in developing antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Synthesis and Characterization for Various Applications

The synthesis and characterization of hydroxyethyloxamic acid derivatives and similar compounds have been explored for diverse applications. For instance, N-hydroxyamino acids have been synthesized efficiently through selective N-hydroxylation processes. These compounds have potential uses in various fields, including drug development and biochemistry (Detomaso & Curci, 2001).

Analytical Methods in Antioxidant Activity Determination

In the realm of antioxidants, hydroxyethyloxamic acid and its derivatives are often subjected to various analytical methods to determine their antioxidant activity. Techniques like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for assessing these compounds' effectiveness in scavenging free radicals and acting as antioxidants. The application of such methods is crucial in the study of antioxidants in food, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Bio-based Production and Polymer Applications

Bio-based production of monomers and polymers has been a significant area of research, where metabolically engineered microorganisms are used to produce various compounds, including hydroxyethyloxamic acid derivatives. These derivatives serve as precursors for polyamides and other polymers, showcasing their potential in sustainable material production (Chung et al., 2015).

Potential in Lipid Metabolism and Obesity Management

Hydroxycinnamic acid derivatives, like hydroxyethyloxamic acid, are recognized for their role in managing lipid metabolism and obesity. Their antioxidant and anti-inflammatory properties contribute to this therapeutic potential. They have shown efficacy in experimental models of diabetes, hyperlipidemia, and obesity, highlighting their significance in metabolic health management (Alam et al., 2016).

properties

IUPAC Name

2-(2-hydroxyethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYENBEYPOIXIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200668
Record name Hydroxyethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyethyloxamic acid

CAS RN

5270-73-5
Record name Hydroxyethyloxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 730.7 g (5 moles) of diethyl oxalate was added dropwise at room temperature a solution of 61.1 g (1 mole) of ethanolamine in 500 ml of acetone and, after the addition finished, treatment of the mixture by distillation under reduced pressure to remove the formed ethanol and the acetone and an excess amount of diethyl oxalate yielded ethyl 2-hydroxyethyloxamate. A mixture of 80.5 g (0.5 moles) of this ethyl 2-hydroxyethyloxamate, 50.6 g (0.5 moles) of triethylamine (hereinafter, referred to as TEA), 20.0 g of water, and 1000 ml of dioxane was warmed under reflux for 8 hours and treated with solvent removal followed by dehydration yielded a triethylamine salt of 2-hydroxyethyloxamic acid. A mixture of 11.7 g (0.05 moles) of this triethylamine salt of 2-hydroxyethyloxamic acid and 5.1 g (0.05 moles) of TEA was treated with dehydration by molecular sieve and then, dissolved with warming into 300 ml of THF. To this THF solution was added dropwise under a refluxing condition during 0.5 hours a solution of 5.2 g (0.05 moles) of methacrylic acid chloride in 30 ml of THF and, after the addition finished, the mixture was further stirred under the condition for 6 hours and treated with fractional extraction to get methacryloyloxyet hyloxamic acid of the following structure: ##STR17## Besides, identification of the methacrylolyloxyethyloxamic acid 1 was carried out with 13C-NMR spectra analysis (ppm, in CDCL3) and the results were 17.93 for (2), 38.86 for (6); 62.35 for (5), 120.59 for (1), 138.86 for (3), 158.01 for (7), 160.56 for (8), and 167.06 for (4).
Name
ethyl 2-hydroxyethyloxamate
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Rafii, R Wynne, TM Heinze… - FEMS microbiology …, 2003 - academic.oup.com
Enterococcus casseliflavus and Enterococcus gallinarum strains resistant to metronidazole, nitrofurantoin and nitrofurazone were isolated from fecal samples of a patient with recurrent …
Number of citations: 38 academic.oup.com
DI Edwards - Modes and mechanisms of microbial growth inhibitors, 1983 - Springer
Metronidazole was the first nitroimidazole drug to be marketed for the systemic treatment of trichomonal vaginitis and has been available since 1960. During that time its use has …
Number of citations: 11 link.springer.com

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